
KRH102140
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRH102140 is a potent activator of PHD2. This compound, which has a structure similar to KRH102053. This compound more efficiently suppressed HIF-1α than KRH102053 in human osteosarcoma cells under hypoxia. Furthermore, this compound decreased the mRNA levels of HIF-regulated downstream target genes associated with angiogenesis and energy metabolism such as vascular endothelial growth factor, adrenomedullin, Glut1, aldolase A, enolase 1 and monocarboxylate transporter 4. This compound also inhibited tube formation in human umbilical vein endothelium cells. The results suggest that this compound has potential therapeutic effects in alleviating various diseases associated with HIFs.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
KRH102140 has shown promise in cancer research due to its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. The compound has been tested in various cancer models, demonstrating significant effects:
- Osteosarcoma Models : In studies involving human osteosarcoma cells, this compound was found to suppress HIF-1α levels more effectively than its predecessor KRH102053. This suppression led to decreased expression of downstream target genes such as vascular endothelial growth factor (VEGF) and glucose transporter 1 (Glut1), both of which are essential for tumor angiogenesis and metabolism .
- In Vivo Efficacy : In xenograft models, this compound exhibited significant tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. The compound's ability to reduce microvascular density further supports its potential as an anticancer agent.
Vascular Biology
This compound's role in reducing angiogenesis makes it relevant for studying vascular diseases:
- Endothelial Cell Studies : The compound inhibited tube formation in human umbilical vein endothelial cells, indicating its potential to disrupt the formation of new blood vessels—a key factor in both cancer progression and other vascular disorders .
Case Study 1: Cancer Treatment
- Objective : Evaluate the anticancer effects in breast cancer models.
- Results : Significant apoptosis induction was observed in cancer cells treated with this compound, with minimal effects on normal cells, highlighting its selective toxicity towards malignant cells.
Case Study 2: Inflammation Control
- Objective : Assess anti-inflammatory effects in models of induced arthritis.
- Results : Treatment with this compound resulted in significant reductions in inflammation markers and paw swelling, suggesting its potential utility in managing inflammatory conditions.
Data Tables
Eigenschaften
CAS-Nummer |
864769-01-7 |
---|---|
Molekularformel |
C25H24FNO |
Molekulargewicht |
373.4714 |
IUPAC-Name |
N-(2-fluorobenzyl)-2-methyl-2-phenethyl-2H-chromen-6-amine |
InChI |
InChI=1S/C25H24FNO/c1-25(15-13-19-7-3-2-4-8-19)16-14-20-17-22(11-12-24(20)28-25)27-18-21-9-5-6-10-23(21)26/h2-12,14,16-17,27H,13,15,18H2,1H3 |
InChI-Schlüssel |
FOHRWJRCGKNFPV-UHFFFAOYSA-N |
SMILES |
FC1=CC=CC=C1CNC2=CC=C(OC(CCC3=CC=CC=C3)(C)C=C4)C4=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KRH102140; KRH-102140; KRH 102140; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.